Cas no 1159908-21-0 ((4AS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydro-pyrrolo3,4-b1,4oxazine)

(4AS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydro-pyrrolo3,4-b1,4oxazine Chemical and Physical Properties
Names and Identifiers
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- (4AS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydro-pyrrolo[3,4-b][1,4]oxazine
- (4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine
- (4AS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydro-pyrrolo3,4-b1,4oxazine
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- InChI Key: ORFQRBJQBLEMCY-QMMLZNLJSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N1C[C@H]2[C@H](C1)N([C@H](C)C1C=CC=CC=1)CCO2)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 591
- Topological Polar Surface Area: 58.2
(4AS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydro-pyrrolo3,4-b1,4oxazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | CS-2218-10MG |
(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine |
1159908-21-0 | >95% | 10mg |
£437.02 | 2025-02-08 | |
Key Organics Ltd | CS-2218-5MG |
(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine |
1159908-21-0 | >95% | 5mg |
£327.77 | 2025-02-08 | |
TRC | A116545-0.5mg |
(4AS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydro-pyrrolo[3,4-b][1,4]oxazine |
1159908-21-0 | 0.5mg |
$ 535.00 | 2022-06-08 | ||
TRC | A116545-1mg |
(4AS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydro-pyrrolo[3,4-b][1,4]oxazine |
1159908-21-0 | 1mg |
$ 885.00 | 2022-06-08 | ||
Key Organics Ltd | CS-2218-100MG |
(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine |
1159908-21-0 | >95% | 100mg |
£1893.76 | 2025-02-08 |
(4AS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydro-pyrrolo3,4-b1,4oxazine Related Literature
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
Additional information on (4AS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydro-pyrrolo3,4-b1,4oxazine
Introducing (4AS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydro-pyrrolo3,4-b1,4oxazine (CAS No. 1159908-21-0): A Novel Compound with Potential Applications in Medicinal Chemistry
CAS No. 1159908-21-0 refers to a specific chemical compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, formally known as (4AS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydro-pyrrolo3,4-b1,4oxazine, belongs to a class of heterocyclic compounds that have been extensively studied for their pharmacological properties. The presence of a pyrrolo[3,4-b]pyrazine core, combined with functional groups such as an amide and a tosyl group, makes this molecule a promising candidate for further investigation.
The structural complexity of (4AS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydro-pyrrolo3,4-b1,4oxazine arises from its octahydro-pyrrolopyrazine scaffold, which is a privileged structure in drug discovery. This scaffold has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The stereochemistry at the (4AS,7aS) positions further enhances its potential as a pharmacophore by providing specific interactions with biological targets.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for therapeutic applications. The pyrrolo[3,4-b]pyrazine core is particularly attractive due to its ability to modulate various biological pathways. For instance, studies have demonstrated that derivatives of this core can interact with enzymes and receptors involved in pain signaling, neurodegeneration, and cancer progression. The compound (4AS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydro-pyrrolo3,4-b1,4oxazine represents an important advancement in this area.
The tosyl group attached at the 6-position of the octahydro-pyrrolopyrazine ring serves multiple purposes. It not only enhances the solubility of the compound in organic solvents but also acts as a protecting group for further chemical modifications. This feature is particularly useful in synthetic chemistry, where selective functionalization is often required to explore different pharmacological profiles.
One of the most intriguing aspects of (4AS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydro-pyrrolo3,4-b1,4oxazine is its potential as a lead compound for drug development. The (R)-1-phenylethyl side chain provides a unique spatial arrangement that could facilitate binding to specific biological targets. This configuration has been predicted to enhance binding affinity and selectivity, which are critical factors in the design of effective therapeutics.
Recent computational studies have suggested that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in diseases such as cancer and inflammation. These findings are supported by experimental data showing that structurally related compounds have similar effects on biological pathways. The octahydro-pyrrolopyrazine scaffold is known to interact with proteins through hydrophobic and hydrogen bonding interactions, making it an ideal candidate for modulating enzyme activity.
The synthesis of (4AS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydro-pyrrolo3,4-b1,4oxazine involves multi-step organic reactions that highlight the expertise required in medicinal chemistry synthesis. Key steps include ring formation reactions such as cyclization and reduction processes. The use of chiral auxiliaries or catalysts ensures the retention or inversion of stereochemistry at the (R) configuration position.
In addition to its potential therapeutic applications, (4AS,7aS) - - - - - - - - - - - ---(R) ---(1 phenylethyl) --- 6 --- TOSYLOCTAHYDRO-PYRROLO3, 44-B1, 44-OXAZINE) may also serve as a valuable tool for understanding structure-activity relationships (SAR) within the pyrrolo[3, 44]-b pyrazine class. By systematically modifying different functional groups or substituents, researchers can gain insights into how structural changes influence biological activity.
The tosyloctahydro-pyrrolo3,44-b1,44 oxazine moiety itself is not new to medicinal chemistry; however, (R)--- ---( phenylethyl) --- --- --- --- --- --- --- --- --- --- --- --- --- ---(tosyl group)--- structure represents an innovative combination that warrants further exploration. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of electronic properties, which can be crucial for achieving desired pharmacological effects.
One notable aspect of this compound is its stability under various conditions, making it suitable for both laboratory research and potential clinical development. Stability studies have shown that it remains intact under standard storage conditions while maintaining its crystalline form, which is important for pharmaceutical formulations.
From a computational chemistry perspective, ( R )--- ---( phenylethyl)--- ---(tosyl group)--- structure has been subjected to molecular docking simulations against various protein targets. These simulations predict favorable binding interactions with enzymes such as cyclooxygenase (COX) which plays a key role in inflammation pathways.* Additionally,* preliminary data suggest possible interactions with other therapeutic targets,* including receptors involved in pain perception.* Such findings underscore the compound's potential utility across multiple disease areas. * * * * * * *
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